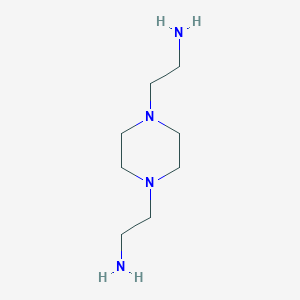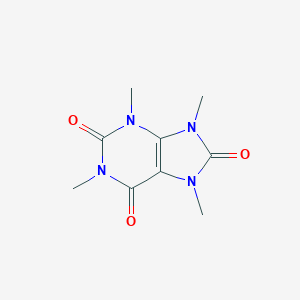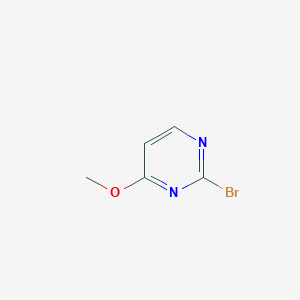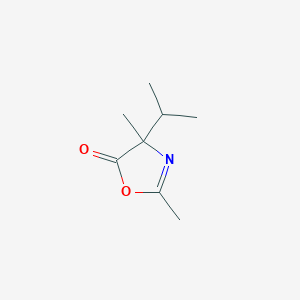
2,4-Difluorophenylhydrazine
描述
Synthesis Analysis
The synthesis of related compounds, such as perfluorophenylhydrazone derivatives, involves the combination of two rings and a hydrazone part as the center of the molecule. These compounds are synthesized and characterized by elemental spectroscopic analysis, including 1H-NMR. For instance, novel potent perfluorophenylhydrazone derivatives have been synthesized for potential use in combating Alzheimer's disease, showcasing the versatility of fluorophenylhydrazines in medicinal chemistry (Sivý et al., 2023).
Molecular Structure Analysis
The molecular structure of related fluorophenylhydrazine compounds, such as 2,4‐dinitrophenylhydrazine, has been determined, revealing that the nitro O atoms and the amino N atom of the hydrazine side chain are almost in the same plane as the phenyl ring. This arrangement suggests a planar nature that influences the compound's reactivity and interactions (Okabe et al., 1993).
Chemical Reactions and Properties
The reactivity of fluorinated phenylhydrazines with various compounds has been explored, showing the potential for efficient derivatization of key biomarkers of lipid peroxidation. This highlights the chemical reactivity of fluorophenylhydrazines towards forming stable hydrazone adducts, useful in analytical chemistry applications (Matera et al., 2012).
Physical Properties Analysis
The study of the physical properties of related fluorophenylhydrazine compounds involves the analysis of crystal and molecular structure, revealing diverse non-covalent interactions such as intra- and inter-hydrogen bonding, and π-ring…π-ring interactions. These properties are essential for understanding the compound's behavior in different states and its potential applications in material science and pharmaceuticals (Sivý et al., 2023).
Chemical Properties Analysis
The chemical properties of 2,4-Difluorophenylhydrazine and its derivatives are characterized by their ability to form stable complexes and undergo specific reactions that are significant in organic synthesis and analytical applications. The formation of J-aggregates leading to aggregation-induced emission enhancement is an example of the unique chemical properties of these compounds, demonstrating their potential in developing advanced materials and sensors (Jiang et al., 2018).
科学研究应用
Environmental Science and Wastewater Treatment:
- Nano-alumina modified with 2,4-dinitrophenylhydrazine effectively removes heavy-metal ions like Pb(II), Cd(II), Cr(III), Co(II), Ni(II), and Mn(II) from water samples. This indicates its potential as a material for environmental cleanup and water treatment (Afkhami, Saber-Tehrani, & Bagheri, 2010).
Analytical Chemistry:
- 2,4-Dinitrophenylhydrazine acts as a sensitive reagent for the quantitative determination of microgram quantities of steroids like prednisone, indicating its utility in pharmaceutical analysis (Woodson, 1971).
- The compound is useful in the analysis of atmospheric carbonyls, suggesting its application in environmental monitoring and air quality assessment (Pal & Kim, 2008).
- It has been used in vibrational spectroscopy and theoretical studies, contributing to a better understanding of molecular and vibrational structures (Chiș et al., 2005).
Biochemical Applications:
- The interaction of 2,4-dinitrophenylhydrazine derivatives with proteins like bovine serum albumin has been studied, which is relevant in understanding protein-ligand interactions and has implications in drug design and biomolecular studies (Behera et al., 2020).
- Its functionalization on sodium dodecyl sulfate-coated magnetite nanoparticles has been studied for the effective removal of Cd(II) and Ni(II) ions from water samples, demonstrating its potential in environmental remediation (Sobhanardakani & Zandipak, 2015).
安全和危害
2,4-Difluorophenylhydrazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including using it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
属性
IUPAC Name |
(2,4-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUIPTYDYCNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343311 | |
| Record name | 2,4-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenylhydrazine | |
CAS RN |
40594-30-7 | |
| Record name | 2,4-Difluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-Difluoro-phenyl)-hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














